Exemestane-D2

Description

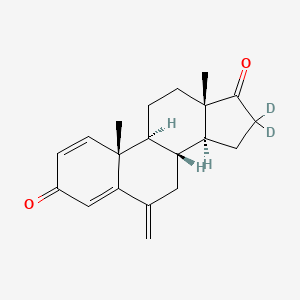

Structure

3D Structure

Properties

Molecular Formula |

C20H24O2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-6-methylidene-8,9,11,12,14,15-hexahydro-7H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i5D2 |

InChI Key |

BFYIZQONLCFLEV-JNDZXWQRSA-N |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CC(=C)C4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)[2H] |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |

Origin of Product |

United States |

Foundational & Exploratory

What is Exemestane-D2 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Exemestane-D2, a deuterated analog of the aromatase inhibitor Exemestane. This document outlines its core properties, primary applications in research, and detailed experimental protocols for its use.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of Exemestane, a potent and irreversible steroidal aromatase inhibitor.[1] In this compound, two hydrogen atoms on the C16 position of the steroid structure are replaced with deuterium atoms.[2][3] This isotopic substitution makes this compound an ideal internal standard for quantitative bioanalysis.

The primary application of this compound in research is as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the precise quantification of Exemestane in biological matrices such as plasma and urine.[4][5] Its chemical and physical properties are nearly identical to those of Exemestane, but its increased mass allows it to be distinguished by a mass spectrometer.[6]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Name | 6-Methyleneandrosta-1,4-diene-3,17-dione-16,16-D2 | [2][3] |

| Molecular Formula | C₂₀H₂₂D₂O₂ | [2] |

| Molecular Weight | 298.42 g/mol | [3] |

| Appearance | Off-white solid | [2] |

| Purity (Typical) | ≥98% atom D; ≥99% chemical purity (by HPLC) | [2] |

| Solubility | Soluble in methanol and N,N-dimethylformamide; practically insoluble in water. | [7] |

| Storage | Store at -20°C | [8] |

Signaling Pathway of Exemestane's Therapeutic Action

Exemestane exerts its therapeutic effect by inhibiting aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[1][9] This leads to a significant reduction in circulating estrogen levels, which is crucial for the treatment of hormone receptor-positive breast cancer.[1][] The subsequent estrogen deprivation induces cell cycle arrest and apoptosis in estrogen-dependent cancer cells.[11][12][13]

Experimental Protocols

The primary use of this compound is as an internal standard for the quantification of Exemestane in biological samples by LC-MS/MS. Below are representative protocols for plasma and urine sample analysis.

Quantification of Exemestane in Human Plasma

This protocol is adapted from methodologies described in the literature for the analysis of Exemestane in plasma.[14][15][16]

1. Preparation of Standards and Internal Standard (IS) Working Solution:

-

Prepare stock solutions of Exemestane and this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.

-

Prepare a series of working standard solutions of Exemestane by serial dilution of the stock solution with acetonitrile or methanol.

-

Prepare a working solution of the internal standard, this compound (e.g., 2 µg/mL), by diluting the stock solution with acetonitrile.

2. Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples to room temperature.

-

In a microcentrifuge tube, add 10 µL of plasma.

-

Add 5 µL of the this compound internal standard working solution.

-

Add 85 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like 0.1% formic acid, is typical.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM).

-

Exemestane Transition: m/z 297.0 → 121.0

-

This compound Transition: m/z 299.1 → 121.0 (or other appropriate product ion)

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Exemestane to this compound against the concentration of the Exemestane standards.

-

Determine the concentration of Exemestane in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Conclusion

This compound is an indispensable tool for researchers in pharmacology, clinical chemistry, and drug development. Its use as an internal standard ensures the accuracy and reliability of quantitative data for Exemestane, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic fate of this important anticancer agent. The protocols and pathways described in this guide provide a solid foundation for the effective application of this compound in a research setting.

References

- 1. What is the mechanism of Exemestane? [synapse.patsnap.com]

- 2. esschemco.com [esschemco.com]

- 3. Exemestane -D2 | CAS No- 107868-30-49(Unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 4. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Stable Isotope [benchchem.com]

- 7. Exemestane | C20H24O2 | CID 60198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.glpbio.com [file.glpbio.com]

- 9. ClinPGx [clinpgx.org]

- 11. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A liquid chromatography-tandem mass spectrometry method for the simultaneous determination of exemestane and its metabolite 17-dihydroexemestane in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Exemestane-D2 chemical structure and properties

An In-depth Technical Guide to Exemestane-D2: Chemical Structure, Properties, and Analytical Applications

Abstract

Exemestane is an irreversible, steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][][3][4][5] Its deuterated analog, this compound, serves as a critical internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the chemical structure and properties of this compound, its mechanism of action, and detailed experimental protocols for its use in research and drug development.

Chemical Structure and Properties

This compound, chemically known as 6-Methyleneandrosta-1,4-diene-3,17-dione-16,16-D2, is a stable isotope-labeled version of Exemestane.[6][7] The two deuterium atoms are strategically placed at the C-16 position, adjacent to the 17-keto group, a site of metabolic reduction.[8][9] This labeling provides a distinct mass difference for mass spectrometric detection without significantly altering the chemical properties of the molecule, making it an ideal internal standard.[10]

Table 1: Chemical and Physical Properties of Exemestane and this compound

| Property | Exemestane | This compound |

| IUPAC Name | 6-Methylideneandrosta-1,4-diene-3,17-dione[1] | 6-Methyleneandrosta-1,4-diene-3,17-dione-16,16-D2[6][7] |

| Molecular Formula | C₂₀H₂₄O₂[1][11] | C₂₀H₂₂D₂O₂[6][7] |

| Molecular Weight | 296.41 g/mol [1][11] | 298.42 g/mol [6] |

| CAS Number | 107868-30-4[1][6] | 107868-30-4 (Unlabeled)[6][12] |

| Appearance | White to off-white powder[1] | Off-white solid[7] |

| Purity | ≥97%[13] | 99.6% (HPLC); >98% atom D[7] |

| Solubility | Soluble in DMSO to at least 20 mg/mL[1] | Not explicitly stated, but used in methanol for analyses[14] |

Mechanism of Action: Aromatase Inhibition

Exemestane exerts its therapeutic effect by inhibiting aromatase, the key enzyme responsible for the final step of estrogen biosynthesis.[][8] In postmenopausal women, the primary source of estrogen is the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol) in peripheral tissues such as adipose tissue.[3][15][16]

Exemestane acts as a false substrate for the aromatase enzyme.[1][8] Due to its structural similarity to the natural substrate, androstenedione, it binds to the enzyme's active site.[1][15] The enzyme processes exemestane, forming a reactive intermediate that binds irreversibly and covalently to the active site.[][3] This process, known as "suicide inhibition," permanently inactivates the enzyme molecule.[1][][3][16] Consequently, estrogen levels are significantly suppressed by 85-95%, depriving hormone-receptor-positive cancer cells of the estrogen they need to grow.[][16]

Figure 1. Mechanism of action of Exemestane via suicide inhibition of the aromatase enzyme.

Experimental Protocols

This compound is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is crucial for correcting analytical variability, such as matrix effects in the ion source and variations in sample extraction and injection volume.[17][18]

General Protocol for Quantification of Exemestane in Plasma

This protocol outlines a typical workflow for the quantification of exemestane in human plasma samples using this compound as an internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE): [19]

-

To a 2.5 µL aliquot of plasma sample, add 2.5 µL of a methanol solution containing the internal standard, this compound (concentration to be optimized, e.g., 0.17 µM).[19]

-

Vortex the mixture.

-

Condition an SPE plate (e.g., C2 end-capped sorbent, 50 mg/2 ml) with 1 ml of acetonitrile (x2), followed by 1 ml of water (x2).[20]

-

Load the plasma sample onto the conditioned SPE plate.

-

Wash the plate to remove interferences (wash solution to be optimized).

-

Elute Exemestane and this compound from the sorbent using an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC): [21]

- Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm).[21]

- Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient program must be optimized to achieve separation from matrix components and metabolites.

- Flow Rate: e.g., 0.4 mL/min.

- Injection Volume: e.g., 5-10 µL.

-

Tandem Mass Spectrometry (MS/MS): [21]

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Detection Mode: Selected Reaction Monitoring (SRM).

- Mass Transitions:

-

Exemestane: Precursor ion [M+H]⁺ (m/z 297.2) → Product ion (e.g., m/z 121.1 or 134.1). Specific transitions must be optimized.

-

This compound: Precursor ion [M+H]⁺ (m/z 299.2) → Product ion (corresponding to the fragmentation of the deuterated molecule).

- Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

3. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte (Exemestane) to the peak area of the internal standard (this compound) against the known concentration of the calibration standards.

-

Determine the concentration of Exemestane in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 2. Experimental workflow for the quantification of Exemestane using this compound.

Considerations for Using Deuterated Standards

While highly effective, researchers using deuterium-labeled standards should be aware of potential challenges:

-

Isotopic Exchange: Deuterium atoms in certain molecular positions can exchange with protons from the solvent, especially under acidic or basic conditions.[17] The labeling at the C-16 position of this compound is generally stable and not prone to back-exchange.[10]

-

Chromatographic Shift: In some cases, deuterated compounds may exhibit slightly different retention times in HPLC compared to their unlabeled counterparts.[18][22] This should be assessed during method development.

-

Isotopic Purity: The internal standard should have high isotopic purity (i.e., be free from unlabeled species) to ensure accurate quantification, especially at the lower limit of quantification.[10] Commercial suppliers typically provide a certificate of analysis detailing the isotopic purity.[7]

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Exemestane. Its well-defined chemical structure and stable isotope labeling make it the gold standard for internal standardization in quantitative bioanalytical methods. The detailed protocols and workflows provided in this guide offer a robust framework for the accurate and precise measurement of Exemestane in various biological matrices, facilitating critical pharmacokinetic, toxicokinetic, and clinical studies. A thorough understanding of its properties and the nuances of its application is essential for generating reliable and high-quality data.

References

- 1. Exemestane - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Exemestane? [synapse.patsnap.com]

- 4. What is Exemestane used for? [synapse.patsnap.com]

- 5. Exemestane (Aromasin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. Exemestane -D2 | CAS No- 107868-30-49(Unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 7. esschemco.com [esschemco.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. This compound Stable Isotope [benchchem.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. Exemestane | C20H24O2 | CID 60198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound - Acanthus Research [acanthusresearch.com]

- 13. Exemestane - LKT Labs [lktlabs.com]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 15. go.drugbank.com [go.drugbank.com]

- 16. droracle.ai [droracle.ai]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. scispace.com [scispace.com]

- 19. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Exemestane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated exemestane, a stable-isotope labeled version of the potent aromatase inhibitor. By incorporating deuterium, a non-radioactive isotope of hydrogen, into the molecular structure, the pharmacokinetic profile of the drug can be modified, potentially leading to improved metabolic stability and reduced formation of certain metabolites. This guide details a potential synthetic pathway, relevant experimental protocols derived from analogous non-deuterated syntheses, quality control considerations, and the biochemical pathway of aromatase inhibition.

Introduction to Deuterated Exemestane

Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women. It acts as an irreversible "suicide inhibitor" of aromatase, the enzyme responsible for converting androgens to estrogens. Deuterated exemestane is a modification where one or more hydrogen atoms are replaced by deuterium. This substitution can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. While specific clinical data on deuterated exemestane is not widely available in the public domain, the principles of deuteration are being increasingly applied in drug development to enhance therapeutic properties.

Proposed Synthesis of Deuterated Exemestane

The proposed pathway begins with a deuterated precursor, such as 19,19,19-d3-androst-4-ene-3,17-dione, and proceeds through two key transformations: the introduction of a methylene group at the C6 position and the dehydrogenation of the A ring to create a 1,4-diene system.

Synthesis of Deuterated Starting Material

A potential starting material for the synthesis of a deuterated exemestane analog is 19,19,19-trideuterated androstenedione. A unified total synthesis route for 18- and 19-trideuterated testosterone, androstenedione, and progesterone has been described.[1][2] The synthesis of the 19-trideuterated steroid proceeds through a non-deuterated Hajos-Parrish ketone with the incorporation of the 19-methyl-d3 group from CD3I at a later stage of the synthetic route.[2]

Table 1: Key Reagents for Synthesis of 19,19,19-d3-Androst-4-ene-3,17-dione

| Reagent/Material | Purpose | Reference |

| Non-deuterated Hajos-Parrish ketone | Starting material for the steroid core | [2] |

| Trideuterated methyl iodide (CD3I) | Source of the deuterium-labeled methyl group | [2] |

Introduction of the 6-Methylene Group

The introduction of the 6-methylene group onto the androstenedione steroid backbone is a critical step. Various methods have been reported for the non-deuterated analog. One common approach involves a Mannich reaction.

dot

Introduction of the 6-methylene group.

Experimental Protocol (Adapted from non-deuterated synthesis) [3]

-

Enol Ether Formation: To a solution of 19,19,19-d3-androst-4-ene-3,17-dione in a suitable solvent such as a mixture of tetrahydrofuran (THF) and ethanol, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid. The reaction is typically stirred at a slightly elevated temperature (e.g., 40°C) until the starting material is consumed.

-

Mannich Reaction and Hydrolysis: Without isolation of the enol ether, the reaction mixture is treated with N-methylaniline and aqueous formaldehyde. After the reaction is complete, the intermediate adduct is hydrolyzed with a strong acid, such as concentrated hydrochloric acid, to yield 19,19,19-d3-6-methylenandrost-4-ene-3,17-dione. The product is typically isolated by precipitation and filtration.

Dehydrogenation to Form the 1,4-Diene System

The final step in the synthesis of deuterated exemestane is the introduction of a double bond at the C1-C2 position to form the 1,4-diene system. This is commonly achieved through dehydrogenation using an oxidizing agent.

dot

Dehydrogenation to form deuterated exemestane.

Experimental Protocol (Adapted from non-deuterated synthesis) [3][4]

-

Dehydrogenation Reaction: A solution of 19,19,19-d3-6-methylenandrost-4-ene-3,17-dione in an organic solvent such as toluene or dioxane is treated with a dehydrogenating agent, typically 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). An acid catalyst, such as salicylic acid, can be added to accelerate the reaction. The reaction is heated to reflux until completion.

-

Workup and Purification: After cooling, the reaction mixture is filtered to remove the reduced hydroquinone byproduct. The filtrate is washed with an aqueous base solution (e.g., sodium hydroxide) to remove acidic impurities, followed by washing with water. The organic layer is dried, and the solvent is removed under reduced pressure to yield crude deuterated exemestane.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate/heptane) to obtain the final product with high purity.

Table 2: Potential Yields and Purity (Based on Non-Deuterated Analogs)

| Step | Product | Reported Yield (Non-Deuterated) | Reported Purity (Non-Deuterated) | Reference |

| 6-Methylenation | 6-methylenandrost-4-ene-3,17-dione | ~73% | Not specified | [5] |

| Dehydrogenation | Exemestane | ~47% | >99% after purification | [5] |

Note: The yields and purity for the deuterated synthesis would require experimental determination and may differ from the non-deuterated process.

Manufacturing and Quality Control of Deuterated Exemestane

The manufacturing of deuterated active pharmaceutical ingredients (APIs) must adhere to current Good Manufacturing Practices (cGMP) to ensure product quality, safety, and consistency.[6][7][8][9]

GMP manufacturing workflow for deuterated exemestane.

Key Quality Control Parameters

For deuterated drugs, quality control extends beyond standard chemical purity to include isotopic purity and distribution.

[10][11][12][13][14][15]Table 3: Quality Control Tests for Deuterated Exemestane

| Test | Method(s) | Purpose |

| Identification | 1H-NMR, 2H-NMR, Mass Spectrometry (MS), IR Spectroscopy | To confirm the chemical structure and the presence and position of deuterium atoms. |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | To quantify the amount of the deuterated exemestane and any chemical impurities. |

| Isotopic Purity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To determine the percentage of deuterium at the specified positions (isotopic enrichment) and the distribution of isotopologues (molecules with different numbers of deuterium atoms). |

| Residual Solvents | Gas Chromatography (GC) with Headspace | To ensure that levels of residual solvents from the synthesis are within acceptable limits. |

| Heavy Metals | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other compendial methods | To test for the presence of heavy metal contaminants. |

| Microbial Limits | Compendial methods | To ensure the product is free from microbial contamination. |

Mechanism of Action: Aromatase Inhibition

Deuterated exemestane is expected to have the same mechanism of action as its non-deuterated counterpart. Exemestane is a "suicide inhibitor" of the aromatase enzyme. It mimics the natural substrate, androstenedione, and binds to the active site of the enzyme. The enzyme processes exemestane, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme, thereby permanently inactivating it. This leads to a significant reduction in the synthesis of estrogens.

dot

Aromatase inhibition by deuterated exemestane.

Conclusion

The synthesis and manufacturing of deuterated exemestane present a promising avenue for the development of improved breast cancer therapies. While a definitive, publicly available protocol for its synthesis is lacking, a logical pathway can be inferred from existing literature on steroid chemistry and deuteration techniques. The successful production of deuterated exemestane for clinical and commercial use necessitates a robust manufacturing process adhering to cGMP standards, with a particular focus on the analytical methods required to ensure both chemical and isotopic purity. Further research and development are needed to fully elucidate the potential therapeutic advantages of deuterated exemestane.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. A unified total synthesis route to 18-trideuterated and/or 19-trideuterated testosterone, androstenedione and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. WO2010076811A2 - Process for the preparation of exemestane - Google Patents [patents.google.com]

- 5. US4990635A - Synthesis of 6-methylene derivatives of androsta-1,4-diene-3,17-dione - Google Patents [patents.google.com]

- 6. Stable Isotope Custom & GMP Products [sigmaaldrich.com]

- 7. moravek.com [moravek.com]

- 8. cGMP â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. Clinical and cGMP Capabilities | CK Isotopes [ckisotopes.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. 2024.sci-hub.ru [2024.sci-hub.ru]

- 14. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Certificate of Analysis and Purity Assessment of Exemestane-D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Exemestane-D2 and delves into the detailed analytical methodologies employed for its purity assessment and structural confirmation. The information presented herein is intended to support researchers, quality control analysts, and drug development professionals in understanding and evaluating the quality of this stable isotope-labeled internal standard.

The Certificate of Analysis (CoA): A Commitment to Quality

A Certificate of Analysis is a formal document that confirms that a specific batch of a product meets its predetermined specifications. For a stable isotope-labeled compound like this compound, the CoA is a critical document that provides assurance of its identity, purity, and isotopic enrichment. The following table summarizes the typical tests, specifications, and analytical methods presented in a CoA for this compound.

Table 1: Typical Certificate of Analysis for this compound

| Test Parameter | Acceptance Criteria | Typical Analytical Method |

| Identification | ||

| Appearance | Off-white to white solid | Visual Inspection |

| ¹H NMR Spectroscopy | The spectrum conforms to the structure of this compound. | Nuclear Magnetic Resonance (NMR) |

| Mass Spectrometry | The molecular ion is consistent with the deuterated structure. | Mass Spectrometry (MS) |

| Purity and Assay | ||

| Purity by HPLC | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥ 98% Deuterium incorporation | Mass Spectrometry (MS) or NMR |

| Residual Solvents | Meets USP <467> or ICH Q3C limits | Gas Chromatography (GC) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Physical Properties | ||

| Melting Point | Report value | Melting Point Apparatus |

| Other Information | ||

| CAS Number | 107868-30-4 | - |

| Molecular Formula | C₂₀H₂₂D₂O₂ | - |

| Molecular Weight | 298.43 g/mol | - |

Experimental Protocols for Purity and Identity Assessment

The accurate assessment of this compound requires robust analytical methodologies. This section provides detailed experimental protocols for the key analytical techniques used to establish the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is the primary technique for determining the purity of this compound by separating it from any potential organic impurities. A validated stability-indicating HPLC method is crucial for ensuring that all degradation products and process-related impurities are effectively separated and quantified.[1][2][3]

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a column oven.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

-

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. A common composition is a 60:40 (v/v) ratio of acetonitrile to water.[4] Isocratic elution is often employed for routine purity analysis.

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[4]

-

Column Temperature: The column is typically maintained at ambient temperature or a controlled temperature of 25°C.

-

Detection Wavelength: The UV detector is set to a wavelength where Exemestane exhibits strong absorbance, typically around 242 nm or 246 nm.[4][5]

-

Injection Volume: A standard injection volume of 10 µL is used.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then diluted with the mobile phase to a working concentration of about 0.1 mg/mL.

-

Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak corresponding to this compound. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Caption: Experimental workflow of an HPLC-UV system for purity assessment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Isotopic Purity

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is invaluable for the identification and quantification of trace-level impurities and for confirming the isotopic enrichment of this compound.[6][7][8]

-

Instrumentation: An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Conditions: The HPLC conditions are often similar to those used for the purity assessment to ensure good separation of the analyte from its impurities.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Exemestane and its analogues.

-

Mass Spectrometer Settings:

-

Scan Mode: For impurity identification, a full scan mode is used to detect all ionizable species. For quantification and confirmation of isotopic purity, Multiple Reaction Monitoring (MRM) is employed.

-

MRM Transitions: For this compound, a specific precursor ion to product ion transition is monitored. A common transition for unlabeled Exemestane is m/z 297 -> 121.[9] For this compound, the expected precursor ion would be m/z 299, and a similar fragmentation pattern would be monitored (e.g., m/z 299 -> 121 or other characteristic fragments).

-

-

Sample Preparation: Samples are prepared similarly to the HPLC analysis but may require further dilution to be within the linear range of the mass spectrometer.

-

Data Analysis:

-

Impurity Profiling: The full scan data is analyzed to identify the mass-to-charge ratios of potential impurities. Fragmentation patterns are then studied to elucidate their structures.

-

Isotopic Purity: The relative intensities of the mass signals for this compound (m/z 299) and any residual unlabeled Exemestane (m/z 297) are compared to calculate the deuterium incorporation.

-

Caption: Workflow of an LC-MS/MS system for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR spectroscopy is a definitive technique for the structural elucidation and identity confirmation of organic molecules. For this compound, ¹H NMR is used to confirm the overall structure and to verify the absence of proton signals at the deuterated positions.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

-

Solvent: A deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts, coupling constants, and integration values of the protons in the Exemestane molecule. The absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling. The overall pattern of signals should be consistent with the known spectrum of Exemestane, with the exception of the deuterated positions.

Workflow for Generating a Certificate of Analysis

The issuance of a Certificate of Analysis is the culmination of a rigorous quality control process. The following diagram illustrates the typical workflow involved in generating a CoA for a batch of this compound.

Caption: General workflow for the generation of a Certificate of Analysis.

This comprehensive guide provides a foundational understanding of the critical quality attributes of this compound as presented in a Certificate of Analysis and the detailed analytical methodologies used to ascertain its purity and identity. For further information, it is recommended to consult the specific documentation provided by the supplier and relevant pharmacopeial standards.

References

- 1. jddtonline.info [jddtonline.info]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of stability indicating method for the determination of exemestane by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detection of new exemestane metabolites by liquid chromatography interfaced to electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innovationaljournals.com [innovationaljournals.com]

- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 9. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solid-State Characteristics of Exemestane-D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exemestane is a potent, irreversible, steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[][2][3][4] By inactivating the aromatase enzyme, Exemestane blocks the peripheral conversion of androgens to estrogens, thereby depriving hormone-dependent cancer cells of the estrogen they need to grow.[5] The deuterated analog, Exemestane-D2 (6-Methyleneandrosta-1,4-diene-3,17-dione-16,16-D2), serves as a valuable tool in pharmacokinetic studies and other research applications.[6][7] Understanding the physical and chemical properties of the solid form of this compound is critical for its formulation, stability, and ultimate therapeutic efficacy. This guide provides a detailed overview of these characteristics, supported by experimental methodologies and visual representations of its mechanism of action and analytical workflows.

Physical and Chemical Properties

This compound presents as an off-white to slightly yellow crystalline powder.[6][8][9] While specific data for the deuterated form is limited, the physical properties are expected to be very similar to those of non-deuterated Exemestane.

Table 1: Physical and Chemical Data for Exemestane and this compound

| Property | Value | Source |

| Appearance | Off-white solid | [6] |

| Molecular Formula | C20H22D2O2 | [6] |

| Molecular Weight | 298.38 g/mol | [6] |

| Melting Point | 155.13°C to 196°C (range for non-deuterated form) | [8][10] |

| Solubility (non-deuterated) | ||

| Water | Practically insoluble/Insoluble | [9][11][12] |

| Methanol | Soluble | [9][11] |

| Ethanol | ~15 mg/mL | [12] |

| DMSO | ~54 mg/mL | [11][12] |

| N,N-dimethylformamide | Freely soluble | [8][9] |

| UV max | 247 nm (in ethanol) | [9] |

Mechanism of Action: Aromatase Inhibition

Exemestane functions as a "suicide inhibitor" of the aromatase enzyme.[2][5] It structurally mimics the natural substrate, androstenedione, and binds irreversibly to the active site of the enzyme.[3][4] This covalent binding leads to the permanent inactivation of the enzyme, necessitating de novo synthesis for the restoration of function.[3] The result is a significant reduction in circulating estrogen levels.[][3]

Caption: Mechanism of action of Exemestane as an aromatase inhibitor.

Experimental Protocols for Solid-State Characterization

A comprehensive analysis of the solid-state properties of this compound involves multiple analytical techniques.[13][14]

X-Ray Powder Diffraction (XRPD)

-

Purpose: To determine the crystalline or amorphous nature of the solid and to identify its specific polymorphic form.[15][16]

-

Methodology: A small amount of the this compound powder is gently packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram, with its unique peak positions and intensities, serves as a fingerprint for the crystalline form.

Differential Scanning Calorimetry (DSC)

-

Purpose: To measure the thermal properties of the sample, including its melting point, enthalpy of fusion, and any phase transitions.[16]

-

Methodology: A few milligrams of this compound are hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Both pans are heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen). The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature. Endothermic events, such as melting, and exothermic events, such as crystallization, are observed as peaks.

Thermogravimetric Analysis (TGA)

-

Purpose: To determine the thermal stability of the compound and to quantify the presence of any solvates or hydrates.[16]

-

Methodology: A sample of this compound is placed in a high-precision balance within a furnace. The sample is heated at a controlled rate while its weight is continuously monitored. A plot of mass versus temperature reveals weight loss events, which can correspond to the loss of solvent or decomposition of the material.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

-

Purpose: To obtain information about the molecular structure and bonding within the crystal lattice. These techniques are sensitive to changes in the local molecular environment and can be used to differentiate between polymorphs.[15][17]

-

Methodology:

-

FTIR: The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to the vibrational modes of the molecule is measured.

-

Raman: The sample is irradiated with a monochromatic laser, and the inelastically scattered light is collected. The frequency shifts in the scattered light provide information about the vibrational modes of the molecules.

-

Solubility Studies

-

Purpose: To determine the solubility of this compound in various solvents, which is crucial for formulation development.

-

Methodology: An excess amount of the solid is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved solid in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Solid-State Characterization

The characterization of a pharmaceutical solid like this compound typically follows a logical progression of analytical techniques to build a comprehensive understanding of its properties.

Caption: A typical experimental workflow for solid-state characterization.

Conclusion

The solid-state characteristics of this compound are fundamental to its application in pharmaceutical research and development. While direct data for the deuterated form is not extensively published, the properties of non-deuterated Exemestane provide a reliable foundation for its characterization. A systematic approach utilizing a combination of analytical techniques such as XRPD, DSC, TGA, and spectroscopy is essential to fully elucidate its crystalline structure, thermal behavior, and solubility. This comprehensive understanding is paramount for ensuring the quality, stability, and performance of any formulation containing this important compound.

References

- 2. What is the mechanism of Exemestane? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Exemestane - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. esschemco.com [esschemco.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Exemestane | C20H24O2 | CID 60198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Exemestane [drugfuture.com]

- 10. chembk.com [chembk.com]

- 11. Exemestane - LKT Labs [lktlabs.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Solid-State Characterization - CD Formulation [formulationbio.com]

- 14. omicsonline.org [omicsonline.org]

- 15. longdom.org [longdom.org]

- 16. solitekpharma.com [solitekpharma.com]

- 17. globalresearchonline.net [globalresearchonline.net]

Exemestane-D2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the molecular characteristics, analytical methodologies, and biochemical pathways related to Exemestane-D2. This deuterated analog of Exemestane serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Core Data Summary

The fundamental molecular properties of Exemestane and its deuterated isotopologue, this compound, are summarized below.

| Property | Exemestane | This compound |

| Chemical Formula | C₂₀H₂₄O₂ | C₂₀H₂₂D₂O₂[1][] |

| Molecular Weight | 296.40 g/mol [3][4] | 298.42 g/mol [1] |

| CAS Number | 107868-30-4[5] | 107868-30-4 (unlabeled)[1][] |

| Synonym | 6-Methyleneandrosta-1,4-diene-3,17-dione | 6-Methyleneandrosta-1,4-diene-3,17-dione-16,16-D2[1] |

Mechanism of Action: Aromatase Inhibition

Exemestane is a steroidal aromatase inhibitor that functions via a "suicide inhibition" mechanism.[6][7] It structurally mimics androstenedione, the natural substrate for the aromatase enzyme.[5][7] This enzyme is responsible for the peripheral conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol), a key source of estrogen in postmenopausal women.[5][6][8] By irreversibly binding to the active site of aromatase, Exemestane leads to its permanent inactivation.[5][6][7] This action suppresses the circulating levels of estrogen, which is critical for the growth of hormone receptor-positive breast cancers.[7]

Metabolic Pathway of Exemestane

The metabolism of Exemestane is extensive, with two predominant pathways. The primary route involves the reduction of the 17-keto group to form 17β-hydroxyexemestane (17β-DHE), an active metabolite. This is followed by glucuronidation. Another significant pathway is the oxidation of the 6-methylene group.

References

- 1. In Vitro Cytochrome P450-Mediated Metabolism of Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. ClinPGx [clinpgx.org]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro cytochrome P450-mediated metabolism of exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of exemestane labelled with (13)C - PubMed [pubmed.ncbi.nlm.nih.gov]

Exemestane-D2: A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, analytical applications, and relevant data for Exemestane-D2, a deuterated analog of the aromatase inhibitor Exemestane. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Identifiers for this compound

This compound is a stable isotope-labeled version of Exemestane, which is crucial for its use as an internal standard in quantitative analytical methods. The deuterium labels provide a distinct mass signature without significantly altering the chemical properties of the molecule.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Citation |

| CAS Number | 107868-30-4 | [1] |

| Synonym | 6-Methyleneandrosta-1,4-diene-3,17-dione-16,16-D2 | [1] |

| Molecular Formula | C₂₀H₂₂D₂O₂ | [1] |

| Molecular Weight | 298.38 g/mol | [1] |

For contextual reference, the primary identifiers for the unlabeled parent compound, Exemestane, are provided below.

Table 2: Core Chemical Identifiers for Exemestane

| Identifier | Value | Citation |

| CAS Number | 107868-30-4 | [2] |

| IUPAC Name | 6-Methylideneandrosta-1,4-diene-3,17-dione | [2] |

| Molecular Formula | C₂₀H₂₄O₂ | [2] |

| Molecular Weight | 296.41 g/mol | [2] |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC(=C)C4=CC(=O)C=C[C@]34C | [2] |

| InChI Key | BFYIZQONLCFLEV-DAELLWKTSA-N | [2] |

Mechanism of Action: Aromatase Inhibition Signaling Pathway

Exemestane is a steroidal aromatase inhibitor that works by irreversibly binding to and inactivating the aromatase enzyme (CYP19A1). This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens into estrogens. In postmenopausal women, where the primary source of estrogen is the peripheral conversion of androgens, this inhibition leads to a significant reduction in circulating estrogen levels. This is a critical therapeutic target in hormone receptor-positive breast cancer. The mechanism is often termed "suicide inhibition" because the enzyme itself converts the inhibitor into a reactive species that then covalently binds to and inactivates the enzyme.

Caption: Aromatase inhibition by Exemestane.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, its preparation would involve a synthetic route for Exemestane with a late-stage introduction of deuterium at the 16-position, likely through a base-catalyzed exchange in a deuterated solvent. The primary application of this compound is as an internal standard in analytical methods. Below is a representative protocol for the quantification of Exemestane in human plasma using LC-MS/MS with a deuterated internal standard.

Quantification of Exemestane in Human Plasma by LC-MS/MS

This protocol is a composite of methodologies described in the literature for the bioanalysis of Exemestane.[3][4][5]

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare primary stock solutions of Exemestane and this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions of Exemestane by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration standards are prepared by spiking blank human plasma with the working standard solutions to achieve final concentrations typically ranging from 0.1 to 50 ng/mL.

-

QC samples are prepared in the same manner at low, medium, and high concentrations.

2. Sample Extraction:

-

To 200 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the this compound working solution.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Exemestane: m/z 297.2 -> 121.1

-

This compound: m/z 299.2 -> 121.1 (or another suitable fragment)

-

-

4. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.

-

A weighted linear regression is typically used for the curve fit.

-

The concentration of Exemestane in the QC and unknown samples is calculated from the regression equation of the calibration curve.

Caption: Workflow for Exemestane quantification in plasma.

Quantitative Data from Method Validation

The following tables provide representative quantitative data from the validation of an LC-MS/MS method for Exemestane, demonstrating the performance characteristics of such an assay where this compound would be used as the internal standard.

Table 3: Linearity and Range

| Parameter | Value |

| Linear Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Model | Weighted (1/x²) linear regression |

Table 4: Precision and Accuracy

| QC Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LQC | 0.3 | 5.8 | 104.2 | 6.5 | 102.8 |

| MQC | 15.0 | 4.1 | 98.7 | 5.2 | 99.5 |

| HQC | 40.0 | 3.5 | 101.5 | 4.8 | 100.9 |

| (LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control, CV = Coefficient of Variation) |

This technical guide serves as a foundational resource for the use of this compound in a research and development setting. The information provided is based on a synthesis of publicly available scientific literature and is intended to guide the design and execution of relevant experiments.

References

- 1. esschemco.com [esschemco.com]

- 2. Exemestane - Wikipedia [en.wikipedia.org]

- 3. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of Deuterium-Labeled Exemestane as an Internal Standard in Bioanalytical Applications

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide explores the critical function of deuterium-labeled exemestane, such as Exemestane-D2 and more commonly Exemestane-d3, as a labeled internal standard in the quantitative analysis of the aromatase inhibitor exemestane and its metabolites. For researchers, scientists, and professionals in drug development, the use of a stable isotope-labeled internal standard is paramount for achieving accurate, precise, and reliable bioanalytical data. This document provides a comprehensive overview of its application, supported by experimental methodologies, quantitative data, and visual representations of relevant biological and analytical workflows.

Introduction to Exemestane and the Need for a Labeled Internal Standard

Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1] It acts as an irreversible "suicide inhibitor" of the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens.[1] Accurate quantification of exemestane and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control.[2][3][4]

Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations in sample preparation, instrument response, and matrix effects. An ideal internal standard (IS) co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, thereby compensating for these variations. A stable isotope-labeled internal standard, such as deuterium-labeled exemestane, is considered the "gold standard" as its physicochemical properties are nearly identical to the unlabeled analyte, ensuring the most accurate and precise quantification.

Application of Deuterium-Labeled Exemestane in LC-MS/MS Methods

Deuterium-labeled exemestane, most notably Exemestane-d3, is widely employed as an internal standard for the quantification of exemestane and its major metabolites, including 17β-hydroxyexemestane (an active metabolite) and 17β-hydroxyexemestane-17-O-β-D-glucuronide (an inactive metabolite), in human plasma and urine.[5][6][7]

Key Advantages:

-

Correction for Matrix Effects: Co-elution with the analyte allows for effective compensation of ion suppression or enhancement caused by the biological matrix.

-

Improved Precision and Accuracy: Minimizes variability introduced during sample preparation steps like liquid-liquid extraction or solid-phase extraction.

-

Enhanced Method Robustness: Leads to more reliable and reproducible results across different sample batches and analytical runs.

Quantitative Data Summary

The following tables summarize the quantitative parameters from various validated LC-MS/MS methods that utilize deuterium-labeled exemestane as an internal standard.

Table 1: LC-MS/MS Method Parameters for Exemestane Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | Exemestane-d3[5][7] | [13C3] Exemestane[8] | Anastrozole (unlabeled)[9] |

| Linear Range (ng/mL) | 0.4 - 40.0[5][7][10] | 0.05 - 25[8] | 0.1 - 40.0[9] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.4[5][7][10] | 0.05[8] | 0.1[9] |

| Intra-day Precision (% CV) | ≤10.7[5][10] | Not Reported | 1.80 - 3.17[9] |

| Inter-day Precision (% CV) | Not Reported | Not Reported | 3.37 - 4.19[9] |

| Intra-day Accuracy (%) | 88.8 - 103.1[5][10] | Not Reported | 103.4 - 111.5[9] |

| Inter-day Accuracy (%) | Not Reported | Not Reported | 101.8 - 109.6[9] |

| Extraction Recovery (%) | Not Reported | Not Reported | 79.7 - 86.2[9] |

Table 2: Mass Spectrometric Transitions for Exemestane and its Deuterated Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Exemestane | 297 | 121 | [5][7][8][11] |

| Exemestane-d3 | 300 | 121 | [5][7] |

| [13C3] Exemestane | 300 | 123 | [8] |

Detailed Experimental Protocols

Below are representative methodologies for the analysis of exemestane using a deuterium-labeled internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Spiking: To 0.5 mL of human plasma, add the internal standard ([13C3] Exemestane) and dilute with 0.5 mL of water.[8]

-

SPE Cartridge Conditioning: Condition a C2 end-capped 96-well SPE plate (50 mg/2 mL) with 1 mL of acetonitrile (x2) followed by 1 mL of water (x2).[8]

-

Sample Loading: Load the prepared plasma samples onto the SPE plate and apply a minimum vacuum to draw the sample through.[8]

-

Washing: Wash the plate with 1 mL of acetonitrile:water (10:90).[8]

-

Drying: Dry the plate for 30 minutes under full vacuum.[8]

-

Elution: Elute the analytes with 0.15 mL of 0.1% trifluoroacetic acid in acetonitrile (x2) under minimum vacuum.[8]

-

Injection: Inject an 80 µL aliquot into the LC-MS/MS system.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Column: Zorbax SB C8 (4.6 x 150 mm, 5 µm).[8][11]

-

Mass Spectrometry: Triple quadrupole mass spectrometer with a heated nebulizer interface.[8][11]

-

MRM Transitions:

Visualizing Workflows and Pathways

Experimental Workflow for Bioanalysis

Caption: Bioanalytical workflow for exemestane quantification.

Exemestane Metabolism Pathway

Caption: Major metabolic pathways of exemestane.

Mechanism of Action: Aromatase Inhibition

Caption: Exemestane's mechanism of aromatase inhibition.

Conclusion

The use of deuterium-labeled exemestane as an internal standard is indispensable for the development of robust and reliable bioanalytical methods for the quantification of exemestane and its metabolites. Its ability to mimic the behavior of the unlabeled analyte during sample processing and analysis ensures the highest level of accuracy and precision. The methodologies and data presented in this guide underscore the critical role of stable isotope-labeled internal standards in advancing pharmaceutical research and development, ultimately contributing to the safe and effective use of therapeutic agents like exemestane.

References

- 1. What is the mechanism of Exemestane? [synapse.patsnap.com]

- 2. Pharmacokinetics and dose finding of a potent aromatase inhibitor, aromasin (exemestane), in young males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a Rapid and Sensitive LC-MS/MS Method for Determination of Exemestane and Its Metabolites, 17β-Hydroxyexemestane and 17β-Hydroxyexemestane-17-O-β-D-Glucuronide: Application to Human Pharmacokinetics Study | PLOS One [journals.plos.org]

- 8. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Exemestane-D2: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. A specific Safety Data Sheet (SDS) for Exemestane-D2 was not publicly available at the time of writing. The following information is compiled from the Safety Data Sheets of Exemestane and general guidelines for handling cytotoxic and antineoplastic agents. It is imperative to consult the specific SDS provided by the supplier before handling this compound and to conduct a thorough risk assessment for all laboratory procedures.

Introduction

Exemestane is an irreversible, steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1] this compound is a deuterated analog of Exemestane, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in research to trace metabolic pathways and study reaction mechanisms. While deuteration can sometimes alter the pharmacokinetic and toxicological properties of a drug, the fundamental safety and handling precautions are generally considered to be the same as the non-deuterated parent compound in a research laboratory setting.

This guide provides a comprehensive overview of the safety data and handling precautions for this compound, based on the available information for Exemestane.

Hazard Identification and Classification

Exemestane is classified as a hazardous substance. The following tables summarize its hazard classification according to the Globally Harmonized System (GHS) and provide an overview of its physical and chemical properties.

Table 1: GHS Hazard Classification for Exemestane

| Hazard Class | Hazard Category | Hazard Statement |

| Reproductive Toxicity | 1A / 1B | H360: May damage fertility or the unborn child.[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[2][3] |

Hazard Pictograms:

-

Health Hazard (GHS08)

-

Irritant (GHS07)

-

Hazardous to the Aquatic Environment (GHS09)

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Exemestane and its deuterated analog, this compound.

Table 2: Physical and Chemical Properties

| Property | Exemestane | This compound | Source |

| Synonyms | 6-methylene-androsta-1,4-diene-3,17-dione, FCE 24304, Aromasin | 6-Methyleneandrosta-1,4-diene-3,17-dione-16,16-D2 | [2][4] |

| CAS Number | 107868-30-4 | 107868-30-4 (unlabeled) | [2][4] |

| Molecular Formula | C₂₀H₂₄O₂ | C₂₀H₂₂D₂O₂ | [1][4] |

| Molecular Weight | 296.41 g/mol | 298.42 g/mol | [1][4] |

| Appearance | White to off-white or slightly yellow crystalline powder | Off-white solid | [1][4] |

| Melting Point | 155.13 °C | Not available | [5] |

| Solubility | Soluble in DMSO and ethanol. Practically insoluble in water. | Not available | [1] |

Mechanism of Action and Signaling Pathway

Exemestane functions as a "suicide inhibitor" of the aromatase enzyme.[6][7][8] In postmenopausal women, the primary source of estrogen is the conversion of androgens to estrogens by aromatase in peripheral tissues.[6][9] Exemestane, being structurally similar to the natural substrate androstenedione, irreversibly binds to the active site of aromatase, leading to its permanent inactivation.[6][8][9] This blocks the production of estrogen, thereby depriving hormone receptor-positive breast cancer cells of the estrogen they need for growth.[7]

Experimental Protocols: Safe Handling and Personal Protective Equipment

Given the hazardous nature of Exemestane as a cytotoxic and antineoplastic agent, strict adherence to safety protocols is mandatory. The following procedures are based on established guidelines for handling such compounds in a research setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| PPE | Specification | Rationale |

| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile or latex gloves. | Provides a barrier against skin contact. Double-gloving offers enhanced protection. |

| Lab Coat/Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects clothing and skin from contamination. |

| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents eye contact with powders or splashes. |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment system. | Minimizes the risk of inhaling airborne particles. |

Engineering Controls

-

All handling of this compound powder, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood, a Class II biological safety cabinet (BSC), or a glove box.

-

Use a dedicated and clearly labeled area for working with cytotoxic compounds.

Safe Handling Workflow

The following diagram illustrates a typical workflow for the safe handling of this compound in a laboratory setting.

Spill and Emergency Procedures

-

Small Spills (Powder):

-

Evacuate the immediate area.

-

Wearing appropriate PPE, gently cover the spill with absorbent pads to avoid raising dust.

-

Carefully collect the material using a dampened cloth or a vacuum cleaner equipped with a HEPA filter.

-

Decontaminate the area with a suitable cleaning agent.

-

Dispose of all contaminated materials as cytotoxic waste.

-

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[10]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Storage and Disposal

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] It should be stored locked up and segregated from other laboratory chemicals.

-

Disposal: All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous cytotoxic waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.

Toxicological Information

The toxicological data for Exemestane is summarized below. It is expected that this compound would exhibit a similar toxicological profile.

Table 4: Toxicological Data for Exemestane

| Effect | Observation | Source |

| Acute Toxicity (Oral) | LD50 (rat): > 5050 mg/kg | [10] |

| Primary Irritant Effect | Causes serious eye irritation. Not a skin irritant. | [2] |

| Sensitization | No known sensitizing effects. | [2] |

| Reproductive Toxicity | May damage fertility or the unborn child. | [2][3] |

| Carcinogenicity | Not listed as a carcinogen by IARC or NTP. | [2] |

Conclusion

This compound, like its parent compound, is a potent and hazardous substance that requires careful handling in a research environment. Adherence to the safety precautions outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure to researchers and laboratory personnel. A thorough understanding of the hazards and the implementation of robust safety protocols are paramount for the safe and effective use of this compound in scientific investigation.

References

- 1. osha.gov [osha.gov]

- 2. synmr.in [synmr.in]

- 3. esschemco.com [esschemco.com]

- 4. sds.edqm.eu [sds.edqm.eu]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. web.uri.edu [web.uri.edu]

- 7. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]

- 8. uwyo.edu [uwyo.edu]

- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Quantification of Exemestane in Human Plasma using Exemestane-D3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2][3] Accurate and reliable quantification of exemestane in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of exemestane in human plasma, utilizing its stable isotope-labeled counterpart, Exemestane-D3, as an internal standard to ensure high accuracy and precision.

The methodology detailed below provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to reliable quantification.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of exemestane in human plasma.

Materials and Reagents

-

Exemestane analytical standard

-

Exemestane-D3 (or other stable isotope-labeled exemestane such as ¹³C₃-Exemestane) internal standard (IS)[2][4][5]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Human plasma (with anticoagulant)

Sample Preparation

A protein precipitation method is commonly employed for the extraction of exemestane from plasma due to its simplicity and high recovery.[5]

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of human plasma.

-

Spike with 10 µL of Exemestane-D3 internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 16,100g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a C18 reversed-phase column.

-

HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

-

Column: Thermo Fisher BDS Hypersil C18, 100 x 2.1 mm, 5 µm[4][7]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 35°C[6]

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for detection in the Multiple Reaction Monitoring (MRM) mode.

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent[4]

-

Ionization Source: Electrospray Ionization (ESI), positive mode[4][7]

-

MRM Transitions:

-

Source Temperature: 500°C[6]

-

Ion Spray Voltage: 5500 V

-

Curtain Gas: 20 psi

-

Collision Gas: 6 psi

-

GS1 and GS2: 50 psi

Data Presentation

The following table summarizes the quantitative performance of a typical LC-MS/MS method for exemestane quantification using a deuterated internal standard.

| Parameter | Result | Reference |

| Linearity Range | 0.4 - 40.0 ng/mL | [4][7] |

| Coefficient of Determination (r²) | > 0.998 | [4][7] |

| Intra-day Precision (%CV) | ≤ 10.7% | [4][7] |

| Inter-day Precision (%CV) | ≤ 10.7% | [8] |

| Intra-day Accuracy (%) | 88.8 to 103.1% | [4][7] |

| Inter-day Accuracy (%) | 88.8 to 103.1% | [8] |

| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL | [4][7] |

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of exemestane and the experimental workflow for its quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a Rapid and Sensitive LC-MS/MS Method for Determination of Exemestane and Its Metabolites, 17β-Hydroxyexemestane and 17β-Hydroxyexemestane-17-O-β-D-Glucuronide: Application to Human Pharmacokinetics Study | PLOS One [journals.plos.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Protocol for Exemestane-D2 in Pharmacokinetic Studies of Exemestane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exemestane is an irreversible, steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2] It acts by permanently inactivating the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.[2][3] This "suicide inhibition" leads to a significant reduction in circulating estrogen levels, thereby depriving hormone-dependent cancer cells of their growth stimulus.[2][3] Understanding the pharmacokinetic profile of exemestane is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note provides a detailed protocol for conducting pharmacokinetic studies of exemestane in human plasma using a stable isotope-labeled internal standard, Exemestane-D2, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the use of Exemestane-D3 and ¹³C₃-Exemestane as internal standards is more commonly documented, this protocol is adapted for the use of this compound.[4][5]

Pharmacokinetic Profile of Exemestane

Exemestane is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours (Tmax).[6][7] The drug is extensively metabolized in the liver, primarily through oxidation of the methylene group at the 6-position and reduction of the 17-keto group.[2] The major active metabolite is 17β-hydroxyexemestane.[8][9] The terminal half-life of exemestane is approximately 24 hours.[2] Co-administration with a high-fat meal can increase the Cmax and AUC by up to 59% and 39%, respectively.[10]

Data Presentation

The following table summarizes key pharmacokinetic parameters of exemestane from various studies.

| Study Population | Dose | Formulation | Fed/Fasting State | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Terminal Half-life (h) | Reference |

| Healthy Postmenopausal Women | 25 mg | Sugar-Coated Tablet | Fasting | 11.5 ± 5.5 | 2.9 ± 1.2 | 43.6 ± 20.9 | ~24 | [10] |